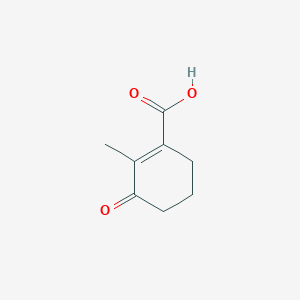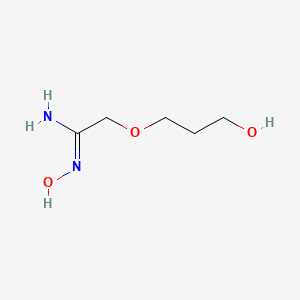![molecular formula C10H16O3 B15299083 6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15299083.png)
6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.2 g/mol. This compound features a bicyclic structure with a methoxy group and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of rhodium (I) complexes as catalysts. The reaction sequence typically includes head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . This method allows for the preparation of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes using a one-pot procedure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of efficient catalytic systems and scalable reaction conditions would be essential for large-scale production. The development of metal-free, mild, and operationally simple conditions for the synthesis of bicyclo[2.2.2]octane-1-carboxylates suggests potential avenues for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6-Methoxybicyclo[41
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound’s unique structure could be explored for drug development and therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid functional groups play a crucial role in its reactivity and binding affinity. The compound’s bicyclic structure provides stability and rigidity, which can influence its biological activity and interactions with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: This compound features a similar bicyclic structure and is known for its biological activity and applications in asymmetric catalysis.
Bicyclo[2.2.2]octane: Another bicyclic compound with applications in the synthesis of natural products and molecular rotors.
Uniqueness
6-Methoxybicyclo[411]octane-1-carboxylic acid is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
6-methoxybicyclo[4.1.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-13-10-5-3-2-4-9(6-10,7-10)8(11)12/h2-7H2,1H3,(H,11,12) |
InChI Key |
YQJSWLRJZYFLMS-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCCCC(C1)(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


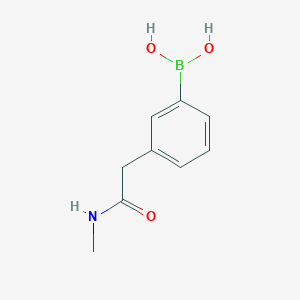

![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-2'-one](/img/structure/B15299008.png)

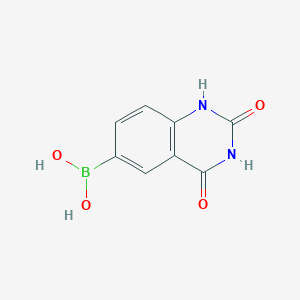
![N-{4-[(6-bromopyridin-2-yl)amino]butyl}-2-phenylacetamide](/img/structure/B15299020.png)
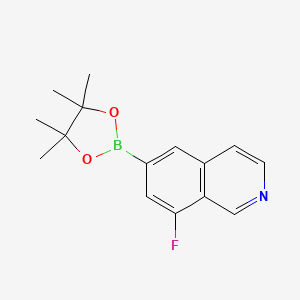
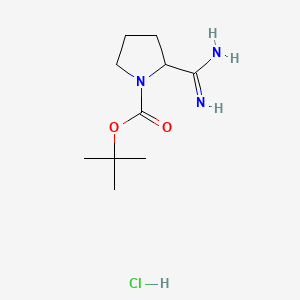
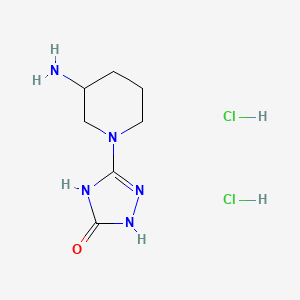
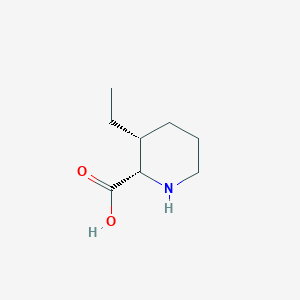
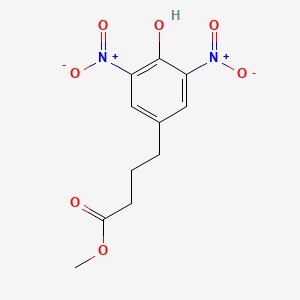
![{3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol](/img/structure/B15299041.png)
